molecular formula C10H8N2O3S B11805839 5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid

5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid

Cat. No.: B11805839
M. Wt: 236.25 g/mol
InChI Key: AHYMLGMKOLOTAT-UHFFFAOYSA-N
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Description

5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid is a compound that belongs to the class of organic compounds known as aminothiazoles. These compounds are characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a hydroxybenzoic acid moiety, which is a benzene ring substituted with a hydroxyl group and a carboxylic acid group. This unique structure imparts a variety of chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid typically involves the reaction of 2-aminothiazole with salicylic acid under specific conditions. One common method includes the use of a condensation reaction where 2-aminothiazole is reacted with salicylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan synthesis. Additionally, its anti-inflammatory effects are believed to result from the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler analog that lacks the hydroxybenzoic acid moiety.

    Salicylic Acid: Contains the hydroxybenzoic acid moiety but lacks the aminothiazole ring.

    5-(2-Aminothiazol-4-yl)-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid is unique due to the combination of the aminothiazole and hydroxybenzoic acid moieties. This unique structure imparts a range of chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

Molecular Formula

C10H8N2O3S

Molecular Weight

236.25 g/mol

IUPAC Name

5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzoic acid

InChI

InChI=1S/C10H8N2O3S/c11-10-12-7(4-16-10)5-1-2-8(13)6(3-5)9(14)15/h1-4,13H,(H2,11,12)(H,14,15)

InChI Key

AHYMLGMKOLOTAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)N)C(=O)O)O

Origin of Product

United States

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